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Compound of Interest

Compound Name:
3-(3-Fluoro-4-

methylphenyl)propanoic acid

CAS No.: 881189-62-4

Cat. No.: B1439743

Get Quote

Executive Summary
This application note details the standardized protocols for the physicochemical and

spectroscopic characterization of 3-(3-Fluoro-4-methylphenyl)propanoic acid (CAS: 881189-

62-4).[1] As a critical intermediate in the synthesis of metabolic modulators (e.g., PPAR

agonists) and fluorinated pharmaceuticals, precise structural validation is required to

distinguish it from its regioisomers (e.g., 4-fluoro-3-methyl variants).[1]

This guide prioritizes Reverse-Phase HPLC (RP-HPLC) for purity assessment and Multinuclear

NMR (

H,

F) for structural authentication.[1]

Physicochemical Profile
The introduction of a fluorine atom at the meta position and a methyl group at the para position

of the phenyl ring imparts unique lipophilic and electronic properties compared to the non-
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substituted analog.

Property Value / Description Method/Source

Chemical Formula Molecular Calculation

Molecular Weight 182.19 g/mol Mass Spectrometry

Appearance
White to off-white crystalline

solid
Visual Inspection

Melting Point 80–85 °C (Predicted range) DSC (Protocol 3)

pKa (Acid) ~4.5 (Carboxylic acid) Potentiometric Titration

LogP ~2.4 Calculated (cLogP)

Solubility

Soluble: DMSO, Methanol,

AcetonitrileSparingly Soluble:

Water (pH < 4)

Visual Solubility Test

Protocol 1: High-Performance Liquid
Chromatography (HPLC)[1]
Objective: To establish a stability-indicating method capable of separating the target compound

from potential regioisomers and synthetic precursors.

Method Development Logic
Stationary Phase: A C18 column is selected for its hydrophobicity, suitable for retaining the

aromatic phenylpropanoic moiety.

Mobile Phase pH: The mobile phase must be acidified (pH ~3.0) using formic acid or

phosphoric acid.[2] This suppresses the ionization of the carboxylic acid (

), ensuring the analyte remains neutral and retains well on the lipophilic column, preventing
peak tailing.[1]

Detection: The aromatic ring provides UV absorption. 210 nm is used for high sensitivity

(carbonyl + aromatic), while 254 nm offers high selectivity for the aromatic system.
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Operating Conditions
Parameter Setting

Instrument
Agilent 1290 Infinity II or equivalent

UHPLC/HPLC

Column
Agilent ZORBAX Eclipse Plus C18, 3.5 µm, 4.6

x 100 mm

Mobile Phase A Water + 0.1% Formic Acid (v/v)

Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid (v/v)

Flow Rate 1.0 mL/min

Column Temp 30 °C

Injection Vol 5.0 µL

Detection UV @ 210 nm (primary), 254 nm (secondary)

Gradient Program
Time (min) % Mobile Phase B Description

0.0 5 Initial equilibration

8.0 95
Linear ramp to elute

hydrophobic impurities

10.0 95 Wash step

10.1 5 Return to initial conditions

13.0 5 Re-equilibration

System Suitability Criteria:

Tailing Factor (

):

Theoretical Plates (
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):

Retention Time (

): ~5.5 ± 0.2 min (varies by column dwell volume)

Protocol 2: Spectroscopic Identification (NMR & MS)
Objective: Unequivocal structural confirmation, specifically verifying the 3-fluoro-4-methyl

substitution pattern.

Mass Spectrometry (LC-MS)[1]
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

Rationale: Carboxylic acids ionize efficiently in negative mode by losing a proton.

Expected Signal:

m/z.[1]

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-

(Preferred for solubility and distinct peak separation).[1] H NMR Assignment (400 MHz, DMSO-

):

Carboxylic Acid:

12.1 ppm (1H, broad s, -COOH).

Aromatic Region:

~7.15 ppm (1H, t,

Hz, H-5 position).

~6.95 ppm (1H, d,

Hz, H-2 position, doublet due to
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F coupling).

~6.90 ppm (1H, d,

Hz, H-6 position).

Aliphatic Chain:

2.75 ppm (2H, t,

Hz, Ar-CH

-).[1]

2.50 ppm (2H, t,

Hz, -CH

-COOH).[1]

Methyl Group:

2.18 ppm (3H, d,

Hz, Ar-CH

). Note: The methyl signal often appears as a doublet due to long-range coupling with the
adjacent fluorine.[1]

F NMR (376 MHz, DMSO-

):

Signal: Single peak around

-115 to -120 ppm.[1]

Diagnostic Value: The chemical shift and splitting pattern (quartet if coupled to methyl

protons) confirm the Fluorine-Methyl proximity.[1]
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Protocol 3: Solid-State Characterization (Thermal
Analysis)
Objective: To determine the melting point and assess the presence of polymorphs or solvates.

Differential Scanning Calorimetry (DSC)
Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimped non-

hermetically.

Method: Ramp from 25 °C to 150 °C at 10 °C/min under Nitrogen purge (50 mL/min).

Analysis:

Endotherm Onset: Represents the melting point (Expected: 80–85 °C).

Peak Integration: Enthalpy of fusion (

) indicates crystallinity. A sharp peak suggests high purity (>98%).

Quality Control Workflow
The following diagram illustrates the decision logic for releasing a batch of 3-(3-Fluoro-4-
methylphenyl)propanoic acid for downstream synthesis.
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Raw Material Batch
(C10H11FO2)

Identity Check
(1H NMR & 19F NMR)

Structure Confirmed?
(Regioisomer Check)

Purity Analysis
(HPLC-UV)

Yes

QUARANTINE / REJECT
Initiate OOS Investigation

No (Wrong Isomer)

Purity > 98.0%?
No Unspecified Impurity > 0.1%

Solid State Analysis
(DSC / Melting Point)

Yes No

BATCH RELEASED
Certificate of Analysis Issued
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Caption: QC decision tree ensuring structural integrity (NMR) and chemical purity (HPLC) prior

to batch release.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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